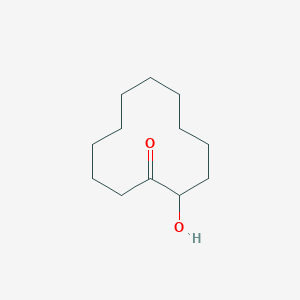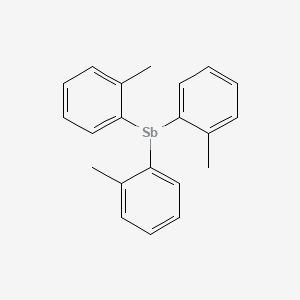
Tris(5-methyl-2-nitrophenyl) phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(5-methyl-2-nitrophenyl) phosphate is a chemical compound with the molecular formula C21H18N3O10P and a molecular weight of 503.366 g/mol . It is known for its unique structure, which includes three 5-methyl-2-nitrophenyl groups attached to a phosphate core. This compound is often used in research and industrial applications due to its specific chemical properties.
Métodos De Preparación
The synthesis of Tris(5-methyl-2-nitrophenyl) phosphate typically involves the reaction of 5-methyl-2-nitrophenol with phosphorus oxychloride in the presence of a base. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Análisis De Reacciones Químicas
Tris(5-methyl-2-nitrophenyl) phosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in a different set of products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Tris(5-methyl-2-nitrophenyl) phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or in drug delivery systems.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of Tris(5-methyl-2-nitrophenyl) phosphate involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, affecting cellular processes and pathways. The phosphate group can also interact with enzymes and proteins, influencing their activity and function .
Comparación Con Compuestos Similares
Tris(5-methyl-2-nitrophenyl) phosphate can be compared with other similar compounds, such as:
Tris(2,4-di-tert-butylphenyl) phosphate: This compound has different substituents on the phenyl rings, leading to variations in chemical properties and applications.
Tris(2-aminoethyl)amine: Although structurally different, it shares some functional similarities in terms of its interactions with metal ions and biological molecules.
Propiedades
Número CAS |
201742-26-9 |
|---|---|
Fórmula molecular |
C21H18N3O10P |
Peso molecular |
503.4 g/mol |
Nombre IUPAC |
tris(5-methyl-2-nitrophenyl) phosphate |
InChI |
InChI=1S/C21H18N3O10P/c1-13-4-7-16(22(25)26)19(10-13)32-35(31,33-20-11-14(2)5-8-17(20)23(27)28)34-21-12-15(3)6-9-18(21)24(29)30/h4-12H,1-3H3 |
Clave InChI |
STACPXMRQXVFEV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)[N+](=O)[O-])OP(=O)(OC2=C(C=CC(=C2)C)[N+](=O)[O-])OC3=C(C=CC(=C3)C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


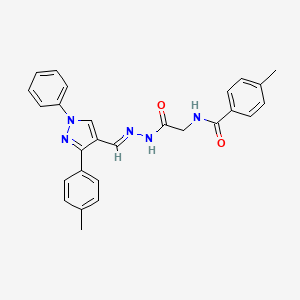

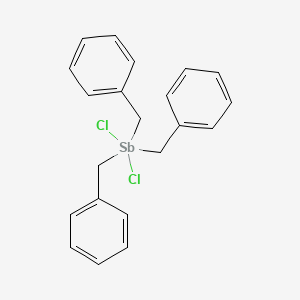




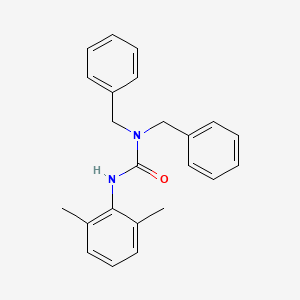

![3-[(4-Methoxyphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B11955215.png)

![Diisopropyl 11-(4-bromobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate](/img/structure/B11955229.png)
